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Compound of Interest

Compound Name: 2-Bromo-6-fluoroquinoline

Cat. No.: B064740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-Bromo-6-
fluoroquinoline. Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted data based on the analysis of structurally

similar compounds. It also outlines detailed, standardized experimental protocols for acquiring

high-quality NMR and mass spectra for small organic molecules, serving as a practical

resource for laboratory work.

Compound Information
Compound Name 2-Bromo-6-fluoroquinoline

CAS Number 159870-91-4[1]

Molecular Formula C₉H₅BrFN[1]

Molecular Weight 226.05 g/mol [1]

Chemical Structure
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Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-
fluoroquinoline. These predictions are based on established substituent effects on the

quinoline ring system and data from analogous compounds.[2] Actual experimental values may

vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton Assignment

Predicted Chemical
Shift (δ) [ppm]

Predicted
Multiplicity

Predicted Coupling
Constant (J) [Hz]

H-3 ~7.5 - 7.7 d J ≈ 8.8

H-4 ~8.0 - 8.2 d J ≈ 8.8

H-5 ~7.8 - 8.0 dd J ≈ 9.2, 2.8

H-7 ~7.3 - 7.5 ddd J ≈ 9.2, 8.4, 2.8

H-8 ~8.0 - 8.2 dd J ≈ 8.4, 5.6

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C-2 ~142.0 (C-Br)

C-3 ~124.0

C-4 ~138.0

C-4a ~129.0

C-5 ~118.0 (d, J(C-F) ≈ 25 Hz)

C-6 ~160.0 (d, J(C-F) ≈ 250 Hz)

C-7 ~125.0 (d, J(C-F) ≈ 8 Hz)

C-8 ~132.0

C-8a ~147.0
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Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition of 2-Bromo-6-fluoroquinoline. The theoretical monoisotopic mass is 224.95894

Da.[3] A key characteristic in the mass spectrum of a bromine-containing compound is the

distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate

1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: [M]⁺ and

[M+2]⁺, with nearly equal intensity and separated by approximately 2 Da.[3]

Expected Mass Spectrometry Data
Ion Description Predicted m/z

[M]⁺ Molecular ion with ⁷⁹Br ~224.96

[M+2]⁺ Molecular ion with ⁸¹Br ~226.96

Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality NMR and mass

spectra for small organic molecules like 2-Bromo-6-fluoroquinoline.

NMR Spectroscopy Experimental Protocol
4.1.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and

20-50 mg for ¹³C NMR.[2]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately

polar compounds.[2]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm

NMR tube.[2]
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Filtration (Optional): If any solid particles are present, filter the solution through a small plug

of glass wool placed inside the pipette.

Capping: Securely cap the NMR tube.

4.1.2. ¹H NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal signal dispersion.[2]

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is

typically used.[2]

Acquisition Parameters:

Temperature: 298 K (25 °C)[2]

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.[2]

Acquisition Time: 2-4 seconds.[2]

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this

concentration.

4.1.3. ¹³C NMR Data Acquisition

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30

on Bruker instruments) is commonly employed.[2]

Acquisition Parameters:

Temperature: 298 K (25 °C)[2]

Spectral Width: Approximately 200-220 ppm.[2]

Acquisition Time: 1-2 seconds.[2]
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Relaxation Delay (D1): 2 seconds.[2]

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to

the low natural abundance of the ¹³C isotope.[2]

4.1.4. Data Processing

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the

frequency-domain spectrum.[2]

Phasing: Manually or automatically phase correct the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).[2]

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

protons.

Peak Picking: Identify and label the chemical shifts of the peaks.

Mass Spectrometry Experimental Protocol
4.2.1. Sample Preparation

Dissolution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2.2. Data Acquisition (Using LC-MS with Electrospray Ionization - ESI)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

a liquid chromatography system.

Ionization Mode: Electrospray ionization (ESI) is a common soft ionization technique for

small organic molecules.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polarity: Positive ion mode is typically used for quinoline derivatives.

Mass Range: Set the mass range to scan from approximately m/z 50 to 500.

Calibration: Calibrate the mass spectrometer using a known reference standard to ensure

high mass accuracy.[5]

Liquid Chromatography (Optional but Recommended): Using a C18 column with a gradient

of water and acetonitrile (both with 0.1% formic acid) can help to purify the sample before it

enters the mass spectrometer.

4.2.3. Data Analysis

Molecular Ion Identification: Locate the molecular ion peaks, paying close attention to the

characteristic [M]⁺ and [M+2]⁺ isotopic pattern for bromine.

Elemental Composition Determination: Use the accurate mass measurement from a high-

resolution instrument to confirm the elemental formula (C₉H₅BrFN).

Fragmentation Analysis: If tandem mass spectrometry (MS/MS) is performed, analyze the

fragmentation pattern to gain further structural information.

Visualized Workflows
The following diagrams illustrate the general workflows for NMR and mass spectrometry

analysis.
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Caption: General workflow for NMR analysis.
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Caption: General workflow for LC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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